3-(3,5-Dichlorophenyl)-2-methylpropanoic acid
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Overview
Description
3-(3,5-Dichlorophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a propanoic acid group attached to a 3,5-dichlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-2-methylpropanoic acid typically involves the reaction of 3,5-dichlorobenzyl chloride with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dichlorobenzyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(3,5-Dichlorophenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dichlorobenzyl)acetic acid
- 2-(3,5-Dichlorobenzyl)butanoic acid
- 2-(3,5-Dichlorobenzyl)pentanoic acid
Uniqueness
3-(3,5-Dichlorophenyl)-2-methylpropanoic acid is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C10H10Cl2O2 |
---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(10(13)14)2-7-3-8(11)5-9(12)4-7/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
REOQUNARKTYCEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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